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Compound of Interest

Compound Name: 6-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1584053 Get Quote

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry and

materials science. Its rigid, bicyclic structure and the presence of heteroatoms (nitrogen and

sulfur) provide a unique electronic and steric profile, making it an ideal core for designing

molecules that can interact with a wide range of biological targets.[1] Benzothiazole derivatives

have demonstrated a vast spectrum of pharmacological activities, including anticancer,

antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

6-Chlorobenzo[d]thiazol-2(3H)-one, in particular, serves as a critical building block for the

synthesis of more complex pharmaceutical agents. The chlorine atom at the 6-position offers a

site for further functionalization and modulates the electronic properties of the entire ring

system, influencing its reactivity and biological activity. This guide, intended for researchers,

scientists, and drug development professionals, provides a detailed exploration of the core

chemical properties, synthesis, reactivity, and analytical characterization of this important

compound.

Core Molecular Structure and Physicochemical
Properties
6-Chlorobenzo[d]thiazol-2(3H)-one is characterized by a benzene ring fused to a thiazolone

ring, with a chlorine substituent on the benzene moiety. The "-one" suffix indicates the presence

of a carbonyl group at the 2-position of the thiazole ring, which exists in tautomeric equilibrium

with its thiol form, 6-chlorobenzo[d]thiazole-2-thiol, although it predominantly exists in the keto

(amide) form.
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Caption: Chemical structure of 6-Chlorobenzo[d]thiazol-2(3H)-one.

The key physicochemical properties of this compound are summarized below for quick

reference.

Property Value Source

CAS Number 62266-81-3 [2]

Molecular Formula C₇H₄ClNOS [2]

Molecular Weight 185.63 g/mol [2]

Appearance Off-white to gray solid [3]

Purity Typically ≥95-98% [2][4]

Storage
Sealed in a dry place, at room

temperature
[2]

Synthesis and Purification
The synthesis of benzothiazol-2(3H)-ones is a well-established process in organic chemistry.

The primary route involves the cyclization of a corresponding 2-aminothiophenol derivative. For

6-Chlorobenzo[d]thiazol-2(3H)-one, the precursor is 2-amino-5-chlorobenzenethiol.

The causality behind this synthetic choice lies in the inherent reactivity of the precursor. The

amino group and the thiol group are positioned ortho to each other, facilitating an

intramolecular cyclization reaction when treated with a suitable C1 synthon (a reagent that

provides a single carbon atom, typically a carbonyl group). Reagents like oxalyl chloride,

phosgene, or their equivalents are effective for this transformation. The synthesis of the

analogous 6-bromobenzo[d]thiazol-2(3H)-one from 2-amino-5-bromobenzenethiol using oxalyl

chloride in toluene has been reported with high yield, and a similar protocol is applicable here.

[5]

Experimental Protocol: Synthesis of 6-
Chlorobenzo[d]thiazol-2(3H)-one
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This protocol is adapted from analogous, well-documented procedures for similar

benzothiazole derivatives.[5]

Reagents and Materials:

2-amino-5-chlorobenzenethiol

Oxalyl chloride

Toluene (anhydrous)

Sodium bicarbonate (Na₂CO₃) solution (saturated)

Ethanol (for recrystallization)

Round bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stirrer, dissolve 2-

amino-5-chlorobenzenethiol (1 equivalent) in anhydrous toluene under an inert atmosphere

(e.g., nitrogen or argon).

Reagent Addition: Cool the solution in an ice bath. Slowly add oxalyl chloride (1.1 to 1.2

equivalents) dropwise via a dropping funnel over 30 minutes. Causality Note: The slow,

cooled addition is crucial to control the exothermic reaction and prevent the formation of side

products.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Workup: Once the reaction is complete, evaporate the toluene under reduced pressure. To

the resulting residue, carefully add a saturated solution of sodium bicarbonate to neutralize

the excess acid. Trustworthiness Check: This neutralization step is critical for safety and to

ensure the product precipitates in its neutral form.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with

cold water. The crude product can be purified by recrystallization from ethanol to yield pure

6-Chlorobenzo[d]thiazol-2(3H)-one as a crystalline solid.

Start: Dissolve
2-amino-5-chlorobenzenethiol

in Toluene

Slowly add
Oxalyl Chloride

at 0°C

Stir at Room Temperature
(4-6 hours)

Monitor by TLC

Evaporate Solvent
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Filter Precipitate
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Pure 6-Chlorobenzo[d]thiazol-2(3H)-one

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the target compound.
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Spectroscopic Characterization
Structural elucidation of the synthesized compound is unequivocally confirmed through a

combination of spectroscopic techniques.[6] The expected data provides a fingerprint for

verifying the purity and identity of 6-Chlorobenzo[d]thiazol-2(3H)-one.

Technique Expected Observations

¹H NMR

Aromatic region (approx. 7.0-8.0 ppm) will show

signals for the three protons on the benzene

ring. A broad singlet for the N-H proton (approx.

11-12 ppm) which is D₂O exchangeable is also

expected.[5][7]

¹³C NMR

Signals for the 7 carbons are expected. The

carbonyl carbon (C=O) will appear significantly

downfield (approx. 160-170 ppm). Aromatic

carbons will be in the 110-140 ppm range.[5]

IR Spectroscopy

A strong absorption band for the C=O stretch of

the cyclic amide (lactam) will be present around

1660-1700 cm⁻¹. A broad N-H stretching band

will be visible around 3100-3300 cm⁻¹.[5][8]

Mass Spectrometry

The mass spectrum will show a molecular ion

peak [M]⁺ corresponding to the molecular

weight. A characteristic [M+2]⁺ peak,

approximately one-third the intensity of the [M]⁺

peak, will be observed due to the isotopic

abundance of ³⁷Cl.[8]

Reactivity and Applications in Drug Development
The chemical reactivity of 6-Chlorobenzo[d]thiazol-2(3H)-one is centered around two primary

sites: the nucleophilic nitrogen atom of the amide and the aromatic ring, which can undergo

further substitution.
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N-Alkylation/Arylation: The amide proton is acidic and can be deprotonated by a suitable

base (e.g., Cs₂CO₃, NaH) to generate a nucleophilic anion. This anion readily reacts with

various electrophiles, such as alkyl halides (e.g., propargyl bromide) or aryl halides, to form

N-substituted derivatives.[5] This reaction is fundamental for creating libraries of compounds

for drug screening. For instance, the synthesis of 1,2,3-triazole hybrids from the N-

propargylated intermediate has been shown to produce compounds with significant cytotoxic

and antibacterial activities.[5][9]

Aromatic Substitution: The chlorine atom at the 6-position, while relatively stable, can be a

site for nucleophilic aromatic substitution under specific conditions or can influence the

regioselectivity of electrophilic aromatic substitution on the benzene ring.

The benzothiazole core is a proven pharmacophore, and its derivatives are actively

investigated as anticancer agents.[10][11] The development of novel 6-(2-

aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives has led to the discovery of potent

inhibitors of the ALK/PI3K/AKT signaling pathway, which is crucial in certain types of lung

cancer.[10] Similarly, thiazole-based compounds have been identified as inhibitors of SIRT2, a

target for cancer therapy.[12] The 6-chlorobenzothiazolone scaffold provides a robust starting

point for synthesizing such targeted inhibitors.
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Caption: Core reactivity pathways for drug development applications.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 6-
Chlorobenzo[d]thiazol-2(3H)-one and related compounds. The information below is compiled

from standard Safety Data Sheets (SDS).[13][14]

General Handling: Use only in a well-ventilated area, preferably under a chemical fume

hood.[13] Avoid breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and

clothing.[13]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection (safety goggles with side-shields).[14][15]

Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and take

measures to prevent the build-up of electrostatic charge.[13][16]

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[13][16]

First Aid:

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth but do NOT

induce vomiting.[13][14]

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

[14]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[13]

If Inhaled: Move person into fresh air. If breathing is difficult, administer oxygen. Call a

physician if you feel unwell.[13][14]

Conclusion
6-Chlorobenzo[d]thiazol-2(3H)-one is a valuable heterocyclic compound whose chemical

properties make it a versatile building block for drug discovery and development. Its

straightforward synthesis, well-defined spectroscopic profile, and predictable reactivity at the

amide nitrogen allow for the systematic creation of diverse molecular libraries. The

demonstrated biological activities of its derivatives, particularly in oncology and infectious

diseases, underscore the importance of this scaffold. A thorough understanding of its handling,

synthesis, and chemical behavior, as outlined in this guide, is fundamental for researchers

aiming to leverage its potential in developing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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